molecular formula C20H30O4 B149799 14-Deoxyandrographolide CAS No. 4176-97-0

14-Deoxyandrographolide

Cat. No.: B149799
CAS No.: 4176-97-0
M. Wt: 334.4 g/mol
InChI Key: GVRNTWSGBWPJGS-YSDSKTICSA-N
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Mechanism of Action

Target of Action

14-Deoxyandrographolide, a diterpene lactone found in Andrographis paniculata, has been shown to interact with several key targets. These include calcium channels , TNFRSF1A , and key proteins involved in cellular signaling pathways such as AKT1 , MAPK14 , RELA , and NCOA1 .

Mode of Action

This compound exhibits its effects through various mechanisms. It has been reported to have calcium channel blocking activity . It also induces the release of TNFRSF1A , gradually desensitizing hepatocytes to TNF-α mediated apoptosis . Furthermore, it interacts with key proteins in cellular signaling pathways, potentially influencing cell proliferation, inflammation, and apoptosis .

Biochemical Pathways

Given its interaction with key proteins such as akt1, mapk14, rela, and ncoa1, it is likely that it influences pathways related tocell proliferation , inflammation , and apoptosis

Pharmacokinetics

A study on andrographis paniculata, which contains this compound, showed that the bioavailability of its compounds can be influenced by factors such as solubility and hydrophobicity . The study also suggested that the compounds are metabolized through phase II metabolic pathways and excreted through the hepatobiliary system and urinary elimination .

Result of Action

This compound has been reported to exhibit various biological activities. It has anti-inflammatory , anti-tumor , anti-diabetes , cardiovascular protection , neuroprotective , and hepatoprotective effects . It has also been shown to inhibit the replication of various viruses, including influenza A virus , HSV-1 , and HIV .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as pH and the presence of other compounds . .

Biochemical Analysis

Biochemical Properties

14-Deoxyandrographolide interacts with various enzymes and proteins in biochemical reactions. It has been reported to have calcium channel blocking activity . It also induces the release of TNFRSF1A, gradually desensitizing hepatocytes to TNF-α mediated apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxic activity against a number of human cancer cell lines, particularly the HCT-116 cell line . It also induces apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It strongly inhibits H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins . It also effectively suppresses the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been found that certain derivatives of this compound exhibit increased cellular apoptosis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, at a dosage of 4 mg/kg, all tested substances, including this compound, have significant analgesic effects . Increasing the dosage does not necessarily increase the analgesic effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that the targets of this compound can modulate glucose metabolism .

Transport and Distribution

It is known that the bioavailability of this compound can be improved through nanoparticulate delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Deoxyandrographolide can be synthesized from andrographolide through a series of chemical reactions. One common method involves the acetylation of andrographolide using acetic anhydride and freshly fused zinc chloride to produce 3,14,19-O-triacetyl andrographolide. This intermediate is then subjected to deacetylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of andrographolide from the leaves and stems of Andrographis paniculata. The extracted andrographolide is then chemically modified to produce this compound. The process includes solvent extraction, purification, and chemical transformation steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 14-Deoxyandrographolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14-Deoxyandrographolide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 14-Deoxyandrographolide is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to its analogues. Its distinct pharmacological profile makes it a valuable compound for various therapeutic applications .

Biological Activity

14-Deoxyandrographolide (14-DAG) is a bioactive compound derived from Andrographis paniculata, a medicinal plant known for its therapeutic properties. This article explores the biological activities of 14-DAG, focusing on its hepatoprotective effects, antimicrobial properties, and potential applications in treating various diseases.

Chemical Structure

14-DAG is characterized by its unique diterpene structure, which includes a β-lactone ring and modifications at specific positions that enhance its biological activity. The absence of a hydroxyl group at the C-14 position distinguishes it from other andrographolides, impacting its pharmacological properties.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of 14-DAG, particularly in relation to tumor necrosis factor-alpha (TNF-α)-induced apoptosis in hepatocytes.

  • Desensitization to Apoptosis : 14-DAG has been shown to down-regulate the formation of the death-inducing signaling complex (DISC), which is crucial for TNF-α-mediated apoptosis. This desensitization leads to reduced cell death in hepatocytes exposed to TNF-α .
  • Calcium Influx Modulation : The compound enhances microsomal Ca-ATPase activity via the nitric oxide/cGMP pathway, promoting calcium influx into cellular vesicles. This process facilitates the release of full-length TNFRSF1A (the receptor for TNF-α), ultimately diminishing TNF-α signaling and protecting hepatocytes from apoptosis .

Case Study: Hepatocyte Protection

In vitro experiments demonstrated that pretreatment with 14-DAG significantly reduced apoptosis in primary hepatocyte cultures when exposed to TNF-α. The protective effect was quantitatively assessed through biochemical assays and immunoblotting techniques .

Antimicrobial Properties

14-DAG exhibits significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa.

Biofilm Inhibition

  • Quorum Sensing Interference : Studies indicate that 14-DAG disrupts bacterial quorum sensing (QS), a communication mechanism essential for biofilm formation. At sub-MIC concentrations, it synergistically enhances the efficacy of antibiotics like azithromycin and gentamicin, achieving up to 92% inhibition of biofilm production .
  • Extracellular Polymeric Substances Reduction : Treatment with 14-DAG resulted in a notable decrease in the production of extracellular polymeric substances and pyocyanin levels, contributing to its effectiveness against bacterial infections .

Antiviral Activity

Emerging research suggests that 14-DAG may also possess antiviral properties. It has been shown to inhibit foot-and-mouth disease virus (FMDV) replication by targeting viral proteases.

The compound interferes with the activity of FMDV's main protease (3C pro), leading to reduced viral replication and enhanced expression of interferon-stimulating genes (ISGs). This dual action not only hampers viral replication but also boosts host immune responses .

Summary of Biological Activities

Activity Mechanism/Effect References
HepatoprotectionDesensitizes hepatocytes to TNF-α-induced apoptosis
AntimicrobialInhibits biofilm formation by disrupting QS
AntiviralInhibits FMDV protease activity

Properties

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRNTWSGBWPJGS-YSDSKTICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904638
Record name 14-Deoxyandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4176-97-0
Record name Deoxyandrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Deoxyandrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Deoxyandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-DEOXYANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN91FAQ6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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